molecular formula C19H19N B12527931 Benzenamine, N-[(4-methylphenyl)methylene]-2-(1-pentynyl)- CAS No. 663175-31-3

Benzenamine, N-[(4-methylphenyl)methylene]-2-(1-pentynyl)-

Cat. No.: B12527931
CAS No.: 663175-31-3
M. Wt: 261.4 g/mol
InChI Key: PUBDUTHWTVZRNT-UHFFFAOYSA-N
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Description

Benzenamine, N-[(4-methylphenyl)methylene]-2-(1-pentynyl)- is an organic compound with the molecular formula C14H13N. It is also known by other names such as Aniline, N-(p-methylbenzylidene)- and N-(p-Methylbenzylidene)aniline . This compound is characterized by the presence of a benzenamine group substituted with a 4-methylphenylmethylene and a 2-(1-pentynyl) group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-[(4-methylphenyl)methylene]-2-(1-pentynyl)- typically involves the condensation of aniline with p-methylbenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale condensation reactions followed by purification steps such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-[(4-methylphenyl)methylene]-2-(1-pentynyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and electrophiles such as halogens or nitro groups.

Major Products Formed

The major products formed from these reactions include nitrobenzenamine, aminobenzenamine, and various substituted benzenamines depending on the specific reagents and conditions used.

Scientific Research Applications

Benzenamine, N-[(4-methylphenyl)methylene]-2-(1-pentynyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzenamine, N-[(4-methylphenyl)methylene]-2-(1-pentynyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, 4-methyl-N-(phenylmethylene)-
  • Benzenamine, N-[(4-methylphenyl)phenylmethylene]-
  • Benzenamine, 4-methyl-N-phenyl-

Uniqueness

Benzenamine, N-[(4-methylphenyl)methylene]-2-(1-pentynyl)- is unique due to the presence of the 2-(1-pentynyl) group, which imparts distinct chemical and physical properties compared to other similar compounds.

Properties

CAS No.

663175-31-3

Molecular Formula

C19H19N

Molecular Weight

261.4 g/mol

IUPAC Name

1-(4-methylphenyl)-N-(2-pent-1-ynylphenyl)methanimine

InChI

InChI=1S/C19H19N/c1-3-4-5-8-18-9-6-7-10-19(18)20-15-17-13-11-16(2)12-14-17/h6-7,9-15H,3-4H2,1-2H3

InChI Key

PUBDUTHWTVZRNT-UHFFFAOYSA-N

Canonical SMILES

CCCC#CC1=CC=CC=C1N=CC2=CC=C(C=C2)C

Origin of Product

United States

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